17a-Methyl-androst-2-ene-17b-ol
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Overview
Description
17a-Methyl-androst-2-ene-17b-ol: is a synthetic anabolic-androgenic steroid (AAS) known for its potent muscle-building properties. It is a derivative of Desoxymethyltestosterone (Madol) and is commonly used in prohormone supplements for its ability to promote significant muscle mass and strength gains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17a-Methyl-androst-2-ene-17b-ol typically involves the methylation of the parent steroid structure to enhance its anabolic properties and oral bioavailability. The process includes:
Protection of the 17b-hydroxy group: as a ketal.
Reduction of the C3 position: to an alcohol.
Formation of a p-toluenesulfonyl ester: at the C3 position.
Elimination reaction: to form the 2-ene structure.
Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its classification as a controlled substance in many countries. the general approach involves large-scale chemical synthesis using the steps mentioned above, followed by purification and quality control processes to ensure the compound’s purity and potency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 17b-hydroxy group, leading to the formation of ketones.
Reduction: Reduction reactions can convert the 2-ene structure back to a saturated steroid.
Substitution: The 17a-methyl group can undergo substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of saturated steroids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a reference compound in the study of anabolic-androgenic steroids.
- Employed in the synthesis of other steroidal compounds for research purposes .
Biology:
- Investigated for its effects on muscle growth and androgen receptor binding.
- Studied for its potential impact on metabolic pathways and gene expression .
Medicine:
- Explored for its potential therapeutic applications in muscle-wasting diseases.
- Evaluated for its anabolic effects in clinical settings .
Industry:
- Utilized in the development of performance-enhancing supplements.
- Applied in the formulation of prohormone products for bodybuilding .
Mechanism of Action
Mechanism: 17a-Methyl-androst-2-ene-17b-ol exerts its effects by binding to androgen receptors in muscle tissue, leading to the activation of anabolic pathways. This results in increased protein synthesis, muscle hypertrophy, and strength gains .
Molecular Targets and Pathways:
Androgen Receptors: Primary targets for the compound’s anabolic effects.
Protein Synthesis Pathways: Activation of mTOR and other signaling pathways involved in muscle growth.
Comparison with Similar Compounds
Desoxymethyltestosterone (Madol): A precursor to 17a-Methyl-androst-2-ene-17b-ol with similar anabolic properties.
Methyl-DHT (Mestanolone): Another methylated steroid with comparable effects on muscle growth.
Halodrol: A prohormone with a similar structure and anabolic effects.
Uniqueness: this compound is unique due to its high oral bioavailability and potent anabolic effects, making it a popular choice in prohormone supplements. Its ability to promote significant muscle gains with relatively short cycles sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H32O |
---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14?,15-,16+,17+,18+,19+,20+/m1/s1 |
InChI Key |
FRVHJVATKMIOPQ-IWPZMOPJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4[C@@]3(CC=CC4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C |
Origin of Product |
United States |
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